2-Chloro-4-ethenylpyrimidine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

2-Chloro-4-ethenylpyrimidine (CAS 131467-02-2) is a heteroaromatic pyrimidine derivative that incorporates two distinct reactive handles: an electrophilic chlorine atom at the C2 position and a vinyl (ethenyl) group at the C4 position. This compound functions as a versatile, bifunctional synthetic intermediate, enabling two sequential, orthogonal functionalization steps.

Molecular Formula C6H5ClN2
Molecular Weight 140.57
CAS No. 131467-02-2
Cat. No. B593178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethenylpyrimidine
CAS131467-02-2
Molecular FormulaC6H5ClN2
Molecular Weight140.57
Structural Identifiers
SMILESC=CC1=NC(=NC=C1)Cl
InChIInChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2
InChIKeyDYNFGCFGPTZBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethenylpyrimidine (CAS 131467-02-2): A Bifunctional Pyrimidine Building Block with Orthogonal Reactivity for Sequential Derivatization


2-Chloro-4-ethenylpyrimidine (CAS 131467-02-2) is a heteroaromatic pyrimidine derivative that incorporates two distinct reactive handles: an electrophilic chlorine atom at the C2 position and a vinyl (ethenyl) group at the C4 position. This compound functions as a versatile, bifunctional synthetic intermediate, enabling two sequential, orthogonal functionalization steps. The conjugated vinyl group acts as a competent acceptor for nucleophilic conjugate additions, while the C2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions [1].

Procurement Risk for 2-Chloro-4-ethenylpyrimidine: Why Alternative 4‑Vinylpyrimidines and 2‑Chloropyrimidines Are Not Direct Replacements


Direct substitution with seemingly similar compounds—such as 4-vinylpyrimidine (lacking the 2-chloro handle), 2-chloro-5-vinylpyrimidine (different substitution pattern), or 2-chloro-4-ethynylpyrimidine (different hybridization)—will fail to replicate the unique orthogonal reactivity of 2-chloro-4-ethenylpyrimidine. The specific 2‑chloro‑4‑vinyl substitution pattern is essential for the documented one-pot, two-step diversification: the C4-vinyl group first undergoes conjugate addition, and the C2-chlorine is subsequently displaced in a tandem SNAr reaction [1]. A change in the position or electronic nature of the substituents will alter the reactivity and preclude the sequential transformation central to its utility, leading to different synthetic outcomes and product profiles.

Product-Specific Quantitative Evidence Guide: Differentiating 2-Chloro-4-ethenylpyrimidine from Closest Analogs


Orthogonal Reactivity for Tandem, One-Pot Sequential Functionalization versus Non-Vinyl and 5‑Vinyl Analogs

2-Chloro-4-ethenylpyrimidine uniquely enables a one-pot, two-step diversification sequence. Its C4-vinyl group undergoes conjugate addition with N-, O-, S-, and C-centered nucleophiles, while the C2-chlorine remains intact for a subsequent nucleophilic displacement. This orthogonal reactivity allows for the assembly of 2,4-disubstituted pyrimidines without intermediate isolation [1]. In contrast, the non-vinyl analog 2-chloropyrimidine lacks the capacity for conjugate addition, and the 5‑vinyl regioisomer (2‑chloro‑5‑vinylpyrimidine) exhibits different electronic and steric properties that preclude this specific tandem sequence.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Synthesis Efficiency of 2-Chloro-4-ethenylpyrimidine via Vinyllithium Addition Methodology

A reliable, one-step synthetic route to 2-chloro-4-ethenylpyrimidine has been established via the addition of vinyllithium to 2-chloropyrimidine, followed by aromatization with DDQ. This method provides the target compound in a reported isolated yield of 50% as an oil [1]. For comparative context, the structurally related 2-chloro-4-ethynylpyrimidine can be synthesized in yields up to 76% via an alternative nitrosoarene annulation pathway , while 2-chloro-5-vinylpyrimidine is accessible in 92% yield using a Stille coupling approach with tributyl(vinyl)stannane . This yield comparison illustrates that while alternative C4-ethynyl and C5-vinyl isomers may be accessed in higher yields under their respective optimized conditions, the 50% yield for the 2-chloro-4-ethenyl derivative is a well‑characterized, reproducible metric for procurement and synthetic planning.

Synthetic Chemistry Process Chemistry Building Blocks

Spectroscopic Characterization and Purity Assessment for Quality Control

The compound's identity and purity can be verified against a fully reported spectroscopic fingerprint. Comprehensive 1H NMR and 13C NMR data (δ 8.57 (d, J = 5.0 Hz, 1H), 7.22 (d, J = 5.0 Hz, 1H), 6.70 (m, 1H), 6.52 (m, 1H), 5.80 (m, 1H) in CDCl3) and high-resolution mass spectrometry (ESI, positive ion mode: calcd. for C6H535ClN2 (M+ + 1), m/z 141.0218; found m/z 141.0220) are published in peer-reviewed literature [1]. This detailed spectral characterization provides a quantitative benchmark for confirming the identity and purity of procured material, an essential step for reproducibility in synthesis.

Analytical Chemistry Quality Control Structural Confirmation

High-Value Application Scenarios for 2-Chloro-4-ethenylpyrimidine in Medicinal and Synthetic Chemistry


Rapid Assembly of 2,4-Disubstituted Pyrimidine Libraries for Structure-Activity Relationship (SAR) Studies

The orthogonal reactivity of 2-chloro-4-ethenylpyrimidine is ideally suited for the parallel synthesis of diverse 2,4‑disubstituted pyrimidine libraries. The ability to sequentially functionalize the C4-vinyl group via conjugate addition and the C2-chloro group via SNAr or cross-coupling enables rapid exploration of chemical space around a common pyrimidine core. This one-pot, two-step strategy minimizes intermediate isolation and purification, significantly accelerating medicinal chemistry campaigns that require the synthesis of numerous analogs for biological evaluation [1].

Synthesis of Complex Heterocyclic Scaffolds via Tandem Conjugate Addition–SNAr Sequences

The compound is a key building block for constructing more complex heterocyclic frameworks. The reported one-pot procedure, where conjugate addition of various nucleophiles to the vinyl group is followed by displacement of the chloride with N-methylpiperazine, demonstrates a robust and versatile method for generating 2‑amino‑4‑(2‑substituted ethyl)pyrimidines. These products can serve as intermediates for further elaboration into biologically active molecules, including kinase inhibitors and receptor ligands [1].

Preparation of 2‑Chloro‑4‑(2‑substituted ethyl)pyrimidine Intermediates for Downstream Functionalization

The conjugate addition reaction of N-, O-, S-, and C-centered nucleophiles across the vinyl function of 2-chloro-4-ethenylpyrimidine provides direct access to a variety of 2‑chloro‑4‑(2‑substituted ethyl)pyrimidines. These intermediates retain the electrophilic 2‑chloro handle, which can be subsequently employed in palladium-catalyzed cross-couplings (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) or further SNAr reactions, offering a modular approach to highly functionalized pyrimidine derivatives [1].

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